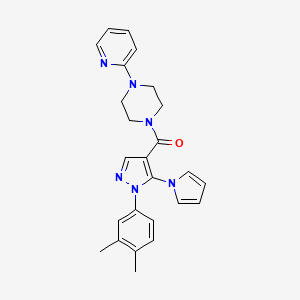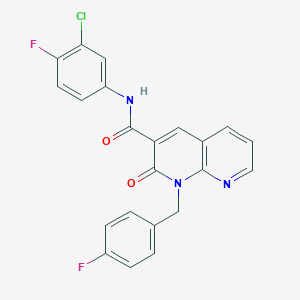
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H14ClF2N3O2 and its molecular weight is 425.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Naphthyridine derivatives have been explored for their antibacterial properties. For instance, the synthesis and antibacterial activity of certain pyridonecarboxylic acids, which are structurally related to the queried compound, indicate that these molecules can serve as potent antibacterial agents. These compounds, including naphthyridine derivatives with specific substitutions, have shown significant activity against a range of bacterial pathogens, indicating their potential for development into new antibacterial drugs (Egawa et al., 1984).
Antitumor and Cytotoxic Activity
The cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones against cancer cell lines suggests that naphthyridine derivatives can be potent anticancer agents. The study revealed that certain derivatives exhibited potent cytotoxicity, highlighting the relevance of these compounds in cancer research and their potential as therapeutic agents (Deady et al., 2005).
Organic Electronics
Naphthalene tetracarboxylic diimides (NDIs) derivatives, related to the chemical structure , have been synthesized and used to fabricate organic field-effect transistors (OFETs). These materials demonstrate high decomposition temperature and low LUMO energy levels, facilitating stable electron transport and significant electron mobility. This indicates the potential of naphthyridine derivatives in the development of organic electronic devices (Peng & Li, 2018).
Synthesis and Chemical Properties
The synthesis and exploration of mono- and difluoronaphthoic acids, which are structurally analogous to the queried compound, provide insight into the chemical properties and synthetic pathways of fluorinated aromatic compounds. These studies are essential for the development of new materials and pharmaceuticals, showcasing the diverse applications of such compounds in chemical synthesis and drug development (Tagat et al., 2002).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF2N3O2/c23-18-11-16(7-8-19(18)25)27-21(29)17-10-14-2-1-9-26-20(14)28(22(17)30)12-13-3-5-15(24)6-4-13/h1-11H,12H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETPAVWTGBAKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

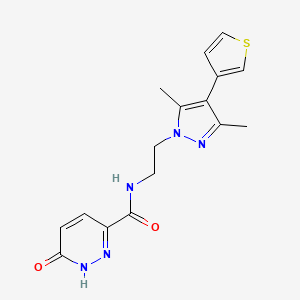
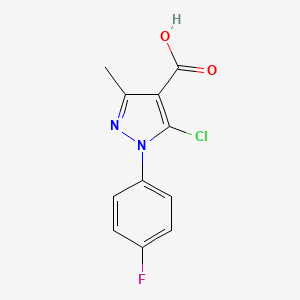
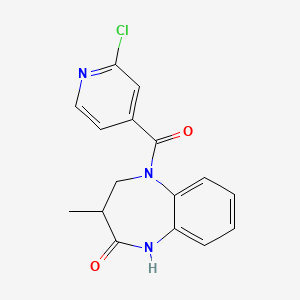
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2409728.png)
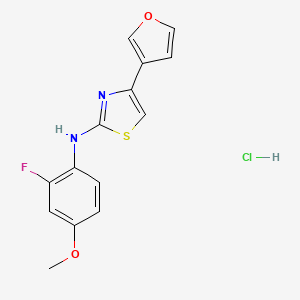
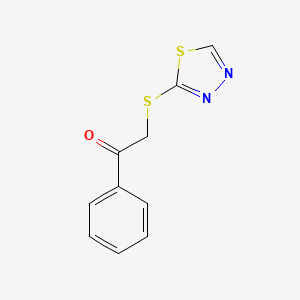
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)


![6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2409735.png)
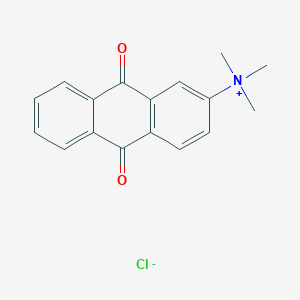
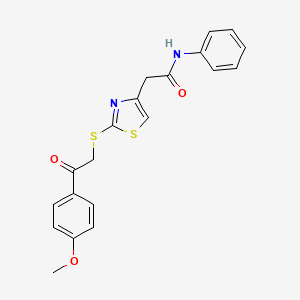
![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
